1-Nitrocyclohexene
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally determined by the cyclohexene ring system, which adopts a half-chair conformation as its most stable structural arrangement. This conformational preference differs significantly from the chair conformation favored by cyclohexane, primarily due to the planar nature of the carbon-carbon double bond that constrains the ring flexibility. The presence of the nitro group at position 1 introduces additional steric and electronic factors that influence the overall molecular geometry and conformational equilibrium.
The ring inversion process in cyclohexene derivatives involves three distinct stages, beginning with the transition from an equilibrium half-chair conformation to a twist-boat conformation with significant energy increase. The second stage involves transformation between twist-boat conformations with minimal energy changes, while the third stage encompasses the transition back to a half-chair conformation with corresponding energy decrease. For this compound specifically, the energy barrier for ring flipping is approximately 22 kilojoules per mole, representing half the energy barrier observed in cyclohexane ring inversions.
The conformational analysis reveals that the four carbon atoms comprising the double bond region and its immediate neighbors must lie in a planar arrangement, with the remaining carbon atoms positioned above and below this plane. The hydrogen atoms on the saturated carbons adopt pseudo-axial and pseudo-equatorial orientations, although these are not identical to the axial and equatorial positions observed in cyclohexane due to the modified ring geometry. The nitro group occupies a position that minimizes steric interactions while maintaining optimal orbital overlap for electronic stabilization.
Comparative conformational energy studies have demonstrated that nitro-substituted cyclohexane derivatives exhibit distinct conformational preferences compared to their unsubstituted counterparts. The conformational energy difference for nitrocyclohexane has been determined to be 1.27 kilocalories per mole, which is intermediate between cyclohexanol (1.02 kilocalories per mole) and methylcyclohexane (1.8 kilocalories per mole). This intermediate value reflects the balanced influence of the nitro group's electronic and steric effects on the conformational equilibrium.
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is characterized by significant resonance stabilization involving the nitro group, which exists as a hybrid of two equivalent resonance structures. The nitro group exhibits a formal positive charge on the nitrogen atom and partial negative charges distributed over the two oxygen atoms, creating a high dipole moment typically ranging between 3.5 and 4.0 Debye units. This electronic distribution pattern results from the delocalization of electron density across the nitrogen-oxygen bonds, contributing to the overall stability of the molecular system.
The resonance structures of the nitro group can be represented by the movement of electron pairs between the nitrogen and oxygen atoms, with one structure showing a double bond between nitrogen and one oxygen atom while the other oxygen bears a negative charge, and the alternative structure displaying the opposite arrangement. This electronic delocalization is facilitated by the overlap of p-orbitals on the nitrogen and oxygen atoms, creating an extended π-system that stabilizes the nitro group through resonance energy.
The electronic properties of this compound are further influenced by the conjugation between the nitro group and the cyclohexene double bond system. This conjugation enhances the electron-withdrawing character of the nitro group, affecting the electron density distribution throughout the molecular framework. The interaction between the π-system of the double bond and the nitro group's electronic system creates additional stabilization through extended conjugation, although this effect is limited by the geometric constraints of the six-membered ring system.
Spectroscopic evidence for the electronic structure includes characteristic infrared absorption bands at approximately 1550 and 1375 reciprocal centimeters, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. Additionally, electronic absorption spectroscopy reveals a weak n→π* transition around 270 nanometers, which is characteristic of the nitro chromophore and provides insights into the electronic excited states of the molecule.
The following table summarizes key electronic and structural parameters for this compound:
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 127.14 g/mol | Computational Analysis |
| Dipole Moment | 3.5-4.0 Debye | Theoretical Estimation |
| Infrared Stretch (Asymmetric) | ~1550 cm⁻¹ | Experimental Data |
| Infrared Stretch (Symmetric) | ~1375 cm⁻¹ | Experimental Data |
| Electronic Transition | ~270 nm | UV-Vis Spectroscopy |
| Ring Flip Energy Barrier | 22 kJ/mol | Conformational Analysis |
Comparative Analysis with Related Nitrocycloalkenes
The comparative analysis of this compound with related nitrocycloalkenes reveals significant structural and electronic differences that highlight the influence of ring size and substitution patterns on molecular properties. 1-Nitrocyclopentene, with molecular formula C₅H₇NO₂ and molecular weight of 113.11 grams per mole, represents the closest five-membered ring analog. The reduced ring size in 1-nitrocyclopentene results in increased ring strain and altered conformational dynamics compared to the six-membered cyclohexene system.
The conformational analysis of 1-nitrocyclopentene indicates that the five-membered ring system exhibits less conformational flexibility than cyclohexene, with the ring adopting a more planar geometry due to the reduced ring strain associated with smaller ring systems. This planarity enhances the conjugation between the nitro group and the cyclic double bond, potentially increasing the electronic stabilization through extended π-orbital overlap. The synthetic accessibility of 1-nitrocyclopentene through nitration of cyclopentene or cycloaddition reactions demonstrates the versatility of nitrocycloalkene chemistry across different ring systems.
4-Nitrocyclopentene provides an interesting positional isomer comparison, where the nitro group is located at position 4 rather than position 1 relative to the double bond. This positional difference significantly affects the electronic properties, as the nitro group is no longer directly conjugated with the double bond system. The molecular weight remains identical at 113.11 grams per mole, but the electronic distribution and reactivity patterns differ substantially due to the altered conjugation pathway.
The comparison with nitrocyclohexane, the saturated analog with molecular formula C₆H₁₁NO₂, reveals the significant impact of the double bond on molecular properties. Nitrocyclohexane exhibits different conformational preferences, with the chair conformation being accessible due to the absence of geometric constraints imposed by the double bond. The conformational energy difference of 1.27 kilocalories per mole for nitrocyclohexane reflects the balance between steric and electronic effects in the saturated system.
Electronic structure comparisons indicate that the presence of the double bond in this compound enhances the electron-withdrawing effect of the nitro group through conjugation, making the molecule more electrophilic compared to nitrocyclohexane. This enhanced electrophilicity is reflected in the chemical reactivity patterns, where this compound participates readily in Diels-Alder reactions as a dienophile, while nitrocyclohexane exhibits different reaction pathways dominated by nucleophilic substitution and elimination processes.
The following comparative data table illustrates key differences among related nitrocycloalkenes:
| Compound | Molecular Formula | Ring Size | Double Bond Position | Conjugation | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₆H₉NO₂ | 6 | C1-C2 | Present | 127.14 |
| 1-Nitrocyclopentene | C₅H₇NO₂ | 5 | C1-C2 | Present | 113.11 |
| 4-Nitrocyclopentene | C₅H₇NO₂ | 5 | C1-C2 | Absent | 113.11 |
| Nitrocyclohexane | C₆H₁₁NO₂ | 6 | None | Absent | 129.16 |
The reactivity patterns of these compounds in cycloaddition reactions further demonstrate the structural influence on chemical behavior. This compound and 1-nitrocyclopentene both function effectively as dienophiles in Diels-Alder reactions, with the extended conjugation enhancing their electrophilic character. The reaction conditions and selectivity patterns vary between the five and six-membered ring systems, reflecting the different steric and electronic environments created by the varying ring sizes and conformational preferences.
Properties
IUPAC Name |
1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRXNRKYAWTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180294 | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-37-0 | |
| Record name | 1-Nitrocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrocyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-NITROCYCLOHEX-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PSH8C6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitrating Agents and Mechanisms
The nitration of cyclohexene to form this compound theoretically involves electrophilic attack by a nitronium ion (NO₂⁺) at the electron-rich double bond. However, no explicit procedures for this reaction are detailed in the provided sources. By contrast, nitrocyclohexane synthesis via cyclohexane nitration is well-established, employing nitrogen oxides (NOₓ) or nitric acid under controlled conditions. For example, the Nixian process utilizes NO₂ gas in a gas-phase reaction with cyclohexane at 220–330°C, achieving up to 82% selectivity for nitrocyclohexane. Adapting this method to cyclohexene would require lower temperatures to prevent ring-opening or side reactions, though experimental validation is absent in the reviewed literature.
Challenges in Selective Nitration
Cyclohexene’s double bond increases susceptibility to oxidative degradation, posing a significant hurdle. In nitrocyclohexane synthesis, the absence of isomers simplifies production, but this compound’s conjugated system may lead to competing pathways, such as diene formation or nitro group migration. The Chinese patent CN101074198A highlights the role of catalysts like β-zeolite in enhancing nitrocyclohexane selectivity, suggesting that similar catalytic strategies could be explored for the unsaturated analog.
Indirect Synthesis Pathways
Biocatalytic Reduction of Nitroalkenes
The European Bioinformatics Institute (EBI) notes that biocatalytic reduction of nitroalkenes offers a route to nitroalkanes. While this method is described for saturated systems, enzymatic or microbial reduction of this compound derivatives (e.g., dinitrocyclohexenes) might yield the target compound. However, no specific examples are provided in the sources, necessitating further research into substrate compatibility and enzyme selectivity.
Dehydrogenation of Nitrocyclohexane
A plausible indirect route involves the dehydrogenation of nitrocyclohexane, a commercially significant compound. The US patent US3066173A details nitrocyclohexane synthesis via high-pressure (1,000–4,000 psi) nitration of cyclohexane with nitric acid, achieving 64.5% yield. Subsequent catalytic dehydrogenation could introduce the double bond, though this step risks nitro group reduction or ring aromatization. Temperature-sensitive catalysts, such as palladium on carbon, might mitigate these issues, but experimental data are lacking.
Comparative Analysis of Nitrocyclohexane Methods
The following table summarizes key nitrocyclohexane synthesis methods, which may inform analogous approaches for this compound:
Key observations:
-
Catalyst Use : β-zeolite improves nitrocyclohexane selectivity to 82% by stabilizing transition states.
-
Pressure Effects : High-pressure nitric acid reactions reduce reaction times but increase adipic acid byproducts.
-
Temperature Trade-offs : Elevated temperatures (≥300°C) favor gas-phase reactions but risk decomposition .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocyclohexene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitrocyclohexanone using oxidizing agents like potassium permanganate (KMnO₄).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed:
Reduction: Cyclohexylamine.
Oxidation: Nitrocyclohexanone.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1-Nitrocyclohexene serves as an important intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic addition reactions makes it valuable for creating complex organic molecules.
Key Applications:
- Chemoselective Hydrogenation : this compound can undergo chemoselective hydrogenation catalyzed by supported gold nanoparticles (Au/TiO2 and Au/Fe2O3), leading to the preparation of substituted anilines. This method showcases its utility in producing valuable amine derivatives .
- Nucleophilic Addition Reactions : The compound reacts with alicyclic amines (e.g., morpholine and piperazine) via nucleophilic addition at the carbon-carbon double bond, resulting in aza-Michael products or ammonium salts. This reactivity is crucial for synthesizing diverse nitrogen-containing compounds.
- Building Block for Complex Organic Synthesis : As an organic building block, this compound is employed in the synthesis of more complex organic compounds, facilitating advancements in material science and catalysis.
Catalytic Applications
The catalytic properties of this compound have been explored extensively:
- Hydrogenation Processes : Research indicates that catalytic hydrogenation of nitrocyclohexane can yield various useful chemicals such as cyclohexanone oxime, cyclohexanone, and cyclohexanol. These compounds have widespread applications in the chemical industry .
- Biocatalytic Reduction : The compound has been used as an oxidizing substrate in biocatalytic reactions involving morphinone reductase, demonstrating its potential in enzyme-catalyzed processes .
Study on Aza-Michael Addition
A study published in Tetrahedron Letters focused on the stereoselective aza-Michael addition of anilines to this compound via intramolecular protonation. The results indicated that this reaction pathway could yield products with high enantiomeric excess, showcasing its potential for synthesizing chiral compounds .
Kinetic Studies
Research documented in PNAS examined the reaction kinetics of this compound when used as an oxidizing substrate. The findings highlighted significant differences in reaction mechanisms between morphinone reductase and Old Yellow Enzyme, emphasizing the unique behavior of this compound under specific conditions .
Mechanism of Action
The mechanism of action of 1-nitrocyclohexene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes, depending on the specific context of its use.
Comparison with Similar Compounds
Practical Implications
The divergent reactivity of this compound across enzymes highlights the importance of enzyme selection in biocatalysis:
- MR : Useful for studying decoupled hydride/proton transfer mechanisms but less suited for nitroalkane synthesis.
- PETN Reductase : Preferred for asymmetric synthesis of chiral nitro compounds in pharmaceuticals and agrochemicals .
Biological Activity
1-Nitrocyclohexene is a nitro compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its reactivity, enzymatic interactions, and implications for pharmacology.
Chemical Structure and Properties
This compound is characterized by a nitro group () attached to a cyclohexene ring. The presence of the nitro group significantly influences the compound's reactivity and biological interactions. The compound can undergo various transformations, including reduction processes that are catalyzed by specific enzymes.
Research indicates that this compound can be reduced by enzymes such as PETN reductase, which facilitates the conversion of nitroalkenes to their corresponding amines. The reaction kinetics reveal that the reduction rate of this compound is notably higher compared to other nitroalkenes, suggesting a favorable substrate-enzyme interaction .
Kinetic Parameters
The steady-state kinetic parameters for the reduction of this compound have been established using methods such as stopped-flow spectroscopy. The catalytic efficiency is influenced by factors such as substrate orientation and steric hindrance, which are critical in determining reaction rates .
| Parameter | Value |
|---|---|
| Catalytic Rate | Twice as fast as OYE1 |
| Enzyme | PETN reductase |
| Substrate | This compound |
Antimicrobial Properties
The biological activity of nitro compounds, including this compound, has been linked to their ability to interact with microbial enzymes. Studies have shown that nitro groups can act as electrophiles, facilitating interactions with nucleophilic sites on proteins, which may lead to enzyme inhibition and antimicrobial effects .
- Antibacterial Activity : Nitro compounds have demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell function through interference with essential metabolic pathways.
Anticancer Potential
This compound's biological activity extends to anticancer research. Some studies suggest that nitro-containing compounds can induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutics like cisplatin .
- Mechanism : The binding of nitro compounds to DNA can inhibit replication and transcription processes, leading to cell death. This has been observed in various cancer cell lines where increased concentrations of nitro compounds correlate with reduced cell viability.
Study on Enzymatic Reduction
A detailed study assessed the enzymatic reduction of this compound using PETN reductase. The findings revealed that the reduction process was characterized by significant accumulation of a nitronate intermediate, which is critical for understanding the compound's reactivity .
- Results Summary :
- Accumulation of nitronate intermediate was observed.
- Reaction rates were influenced by substrate structure.
Antimicrobial Efficacy Assessment
In another study focusing on the antimicrobial properties of nitro compounds, this compound was evaluated against common bacterial strains. The results indicated a promising efficacy profile, suggesting potential applications in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing 1-nitrocyclohexene in stereoselective reactions?
- Methodological Answer : this compound is commonly synthesized via nitration of cyclohexene derivatives or elimination reactions. For stereoselective applications, reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to control regiochemistry and minimize side reactions like nitrous acid elimination. For example, in Diels-Alder reactions, this compound acts as a dienophile, requiring anhydrous conditions to prevent hydrolysis. Characterization via NMR and HPLC is critical to confirm stereochemical outcomes .
Q. How can researchers address the volatility of this compound in kinetic studies?
- Methodological Answer : Due to its volatility, oxygen-free handling is essential. Techniques include degassing substrates with inert gases (e.g., argon), using sealed reaction vessels, and minimizing exposure to air during stopped-flow spectrophotometry. Pre-equilibration of substrate solutions with buffer under anaerobic conditions reduces artifacts in kinetic data (e.g., inflated rate constants due to trace oxygen) .
Q. What spectroscopic methods are suitable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Identifies alkene protons (δ ~5.5–6.5 ppm) and nitro group electronic effects.
- IR Spectroscopy : Confirms nitro stretching vibrations (~1520 cm).
- HPLC/Chiral Chromatography : Resolves stereoisomers in Michael adducts or Diels-Alder products .
Advanced Research Questions
Q. How does the kinetic mechanism of this compound reduction by flavoenzymes differ from other cyclohexene derivatives?
- Methodological Answer : Comparative stopped-flow studies with enzymes like Morphinone Reductase (MR) reveal biphasic kinetics for this compound. Global analysis of spectral changes (e.g., flavin reoxidation at 462 nm) fits a two-step model: (1) hydride transfer (rate-limiting, ) and (2) proton transfer. This contrasts with concerted mechanisms observed for 2-cyclohexen-1-one (Table II in ). Computational docking may elucidate substrate-enzyme interactions driving this divergence.
Q. What mechanistic insights explain the stereochemical inversion in trans-Diels-Alder adducts derived from this compound?
- Methodological Answer : Post-cycloaddition denitration via radical intermediates (e.g., using ) converts cis-fused adducts to trans-dehydrodecalins. Stereochemical outcomes (7–12:1 dr) arise from radical stability and hydrogen transfer irreversibility. Computational studies (DFT) on intermediates (Figure 6 in ) reveal higher stability of trans-configured tertiary carbon radicals, favoring retention during hydrogen abstraction.
Q. How can researchers resolve contradictions in reaction pathways involving nitroalkene intermediates?
- Methodological Answer : Contradictions (e.g., competing nitro group elimination vs. hydrogen abstraction) are resolved via isotopic labeling () and trapping experiments. For example, in free-radical oxidations, EPR spectroscopy identifies -derived radicals, while -NMR monitors nitroalkene ratios. Kinetic isotope effects (KIEs) further distinguish mechanisms .
Key Methodological Recommendations
- Synthesis : Use Barton-Zard condensation for isoindole derivatives (85–90% yield under optimized conditions) .
- Kinetics : Employ global analysis of multi-wavelength stopped-flow data to decouple enzymatic redox steps .
- Mechanistic Studies : Combine experimental (EPR, NMR) and computational (DFT) methods to validate radical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
